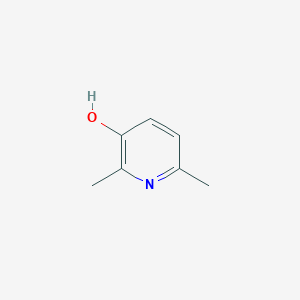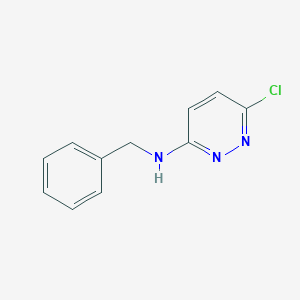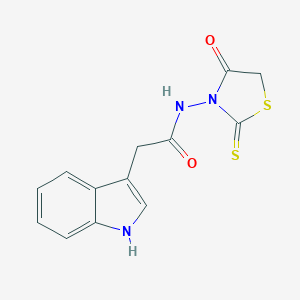
Rhodanine, 3-indolylacetylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine, 3-indolylacetylamino- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The compound has been extensively studied for its potential use in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Rhodanine, 3-indolylacetylamino- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, studies have shown that Rhodanine, 3-indolylacetylamino- inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
Rhodanine, 3-indolylacetylamino- has been shown to have various biochemical and physiological effects. For example, studies have shown that the compound has anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, Rhodanine, 3-indolylacetylamino- has been shown to have antitumor activity, which may make it useful for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Rhodanine, 3-indolylacetylamino- has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one limitation is that the compound has poor solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Rhodanine, 3-indolylacetylamino-. One direction is the development of more potent and selective inhibitors of specific enzymes or proteins involved in disease processes. Additionally, the compound may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies may also be conducted to elucidate the mechanism of action of Rhodanine, 3-indolylacetylamino- and its potential use as a tool for studying biological processes.
Synthesemethoden
Rhodanine, 3-indolylacetylamino- is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is dependent on the reaction conditions, such as temperature, reaction time, and concentration of reagents. The synthesized product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3-indolylacetylamino- has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its potential use as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Eigenschaften
CAS-Nummer |
1438-20-6 |
|---|---|
Produktname |
Rhodanine, 3-indolylacetylamino- |
Molekularformel |
C13H11N3O2S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
InChI-Schlüssel |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



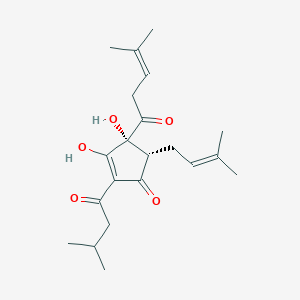
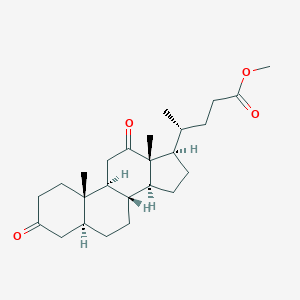
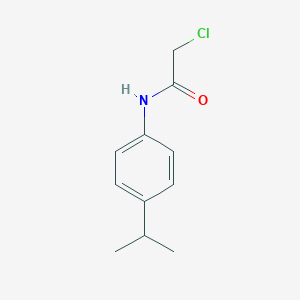

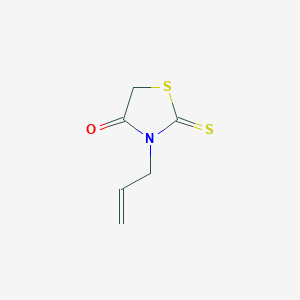
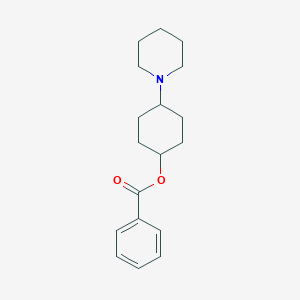
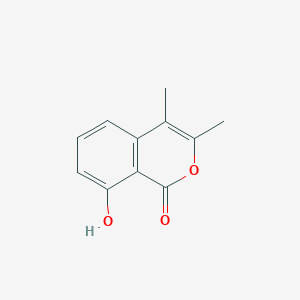
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
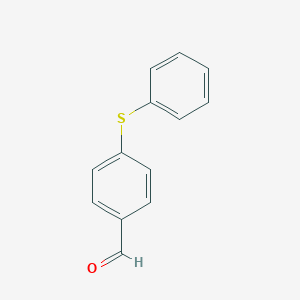
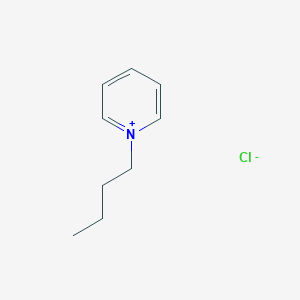
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

